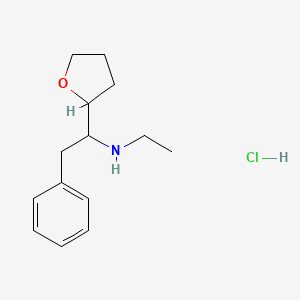

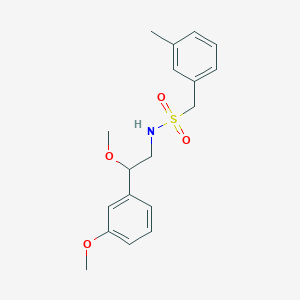

![molecular formula C13H16BrN3O B2463963 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol CAS No. 306290-80-2](/img/structure/B2463963.png)

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol, also known as BZA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZA belongs to the class of triazolobenzodiazepines and has been extensively studied for its biochemical and physiological effects.

科学的研究の応用

Synthesis and Antibacterial Activity

One area of scientific research involving the structural motif related to 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol focuses on its synthesis and antibacterial activity. Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Some derivatives demonstrated significant activity against S. aureus and C. albicans, with one compound outperforming the reference drug Cefixime and displaying comparable activity to the antibiotic Linezolid (Demchenko et al., 2021).

Synthesis of Heterocyclic Compounds

Another line of investigation is the efficient synthesis of heterocyclic compounds, with triazolo[4,3-a]azepin-3-one(thiol) being an example. These compounds are noted for their high bioactivity and additive values, suggesting potential applications in various fields including pharmaceuticals (Sun Jiang-tao, 2010).

Novel Synthetic Approaches

Research also encompasses novel synthetic approaches to create derivatives of triazoloazepines. For instance, new pyrazolo- and triazolo[5,1-c][1,2,4]triazepines were prepared via intermolecular Wittig reaction, highlighting the potential for developing effective drugs from these compounds (Barsy et al., 2000).

Regioselectivity and Cyclization

Research into the regioselectivity of cyclization reactions involving triazolo[4,3-a]azepin compounds has provided insights into the structural determination and synthesis optimization for potential drugs. This includes studies on 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone, which led to more thermodynamically advantageous isomers (Perekhoda et al., 2017).

Synthesis of Triazolobenzodiazepine Analogues

Efficient synthesis methods for triazolobenzodiazepine analogues have been developed, showcasing the potential for creating novel compounds with significant yields. This research underlines the versatility and potential pharmacological applications of compounds structurally related to 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol (Asgari et al., 2019).

作用機序

Target of Action

Similar compounds, such as pyrazoline derivatives, have been found to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

Similar compounds have shown to affect the activity of ache . Reduced AChE activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound may affect biochemical pathways related to oxidative stress. Similar compounds have been found to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury . Overexpression of ROS has been linked to disease development .

Result of Action

The compound’s action can result in significant changes at the molecular and cellular levels. For instance, similar compounds have been found to reduce AChE activity, leading to behavioral changes and body movement impairment . They also increase the production of ROS and MDA, which can cause cellular damage .

特性

IUPAC Name |

3-(4-bromophenyl)-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O/c14-11-7-5-10(6-8-11)13(18)16-15-12-4-2-1-3-9-17(12)13/h5-8,16,18H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCFAOXLRPGYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NNC(N2CC1)(C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

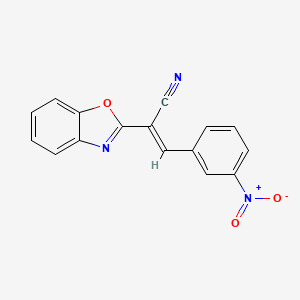

![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)

![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2463883.png)

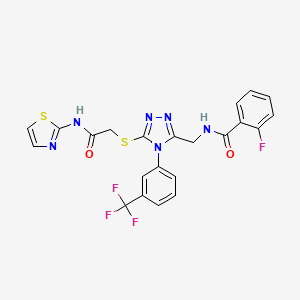

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2463884.png)

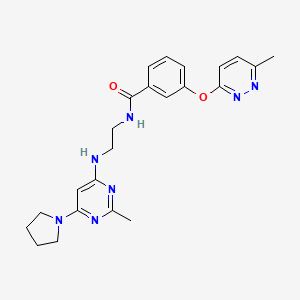

![3-(2-Chlorophenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2463898.png)

![4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine](/img/structure/B2463903.png)